molecular formula C9H17NO2 B061357 2-((3R,4R)-4-Isopropylpyrrolidin-3-yl)acetic acid CAS No. 194019-65-3

2-((3R,4R)-4-Isopropylpyrrolidin-3-yl)acetic acid

Cat. No. B061357
M. Wt: 171.24 g/mol
InChI Key: GOSOSLNEDCOPDG-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3R,4R)-4-Isopropylpyrrolidin-3-yl)acetic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It is also known as (R,R)-Pyrrolidine-3-acetic acid and is used in various scientific research applications.

Mechanism Of Action

The mechanism of action of 2-((3R,4R)-4-Isopropylpyrrolidin-3-yl)acetic acid is not fully understood. However, it is believed to act as a GABA analog, which means it mimics the effects of the neurotransmitter GABA. This leads to an increase in GABAergic activity, which can have various effects on the central nervous system.

Biochemical And Physiological Effects

2-((3R,4R)-4-Isopropylpyrrolidin-3-yl)acetic acid has been shown to have various biochemical and physiological effects. It has been found to increase GABAergic activity, which can lead to anxiolytic and sedative effects. The compound has also been shown to have anticonvulsant and neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-((3R,4R)-4-Isopropylpyrrolidin-3-yl)acetic acid in lab experiments is its high purity. The compound can be synthesized in large quantities with high purity, which makes it ideal for scientific research. However, one of the limitations of using the compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-((3R,4R)-4-Isopropylpyrrolidin-3-yl)acetic acid. One area of research is the development of new drugs that target the GABAergic system. The compound has also been studied for its potential as a therapeutic agent for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound. Additionally, new synthesis methods may be developed to improve the yield and purity of the compound.
Conclusion:
In conclusion, 2-((3R,4R)-4-Isopropylpyrrolidin-3-yl)acetic acid is a chemical compound that has various scientific research applications. It is synthesized through a reaction of (R,R)-4-isopropylpyrrolidine with chloroacetic acid in the presence of a base. The compound has been studied for its potential as a therapeutic agent for the treatment of neurological disorders and as a tool for the development of new drugs that target the GABAergic system. The mechanism of action and biochemical and physiological effects of the compound are not fully understood, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 2-((3R,4R)-4-Isopropylpyrrolidin-3-yl)acetic acid involves the reaction of (R,R)-4-isopropylpyrrolidine with chloroacetic acid in the presence of a base. The reaction yields the desired product in good yield and high purity. The synthesis method has been optimized to produce large quantities of the compound for scientific research purposes.

Scientific Research Applications

2-((3R,4R)-4-Isopropylpyrrolidin-3-yl)acetic acid has been used in various scientific research applications. It has been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. The compound has also been used in the development of new drugs that target the GABAergic system.

properties

CAS RN

194019-65-3

Product Name

2-((3R,4R)-4-Isopropylpyrrolidin-3-yl)acetic acid

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-[(3R,4R)-4-propan-2-ylpyrrolidin-3-yl]acetic acid

InChI

InChI=1S/C9H17NO2/c1-6(2)8-5-10-4-7(8)3-9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t7-,8+/m0/s1

InChI Key

GOSOSLNEDCOPDG-JGVFFNPUSA-N

Isomeric SMILES

CC(C)[C@H]1CNC[C@@H]1CC(=O)O

SMILES

CC(C)C1CNCC1CC(=O)O

Canonical SMILES

CC(C)C1CNCC1CC(=O)O

synonyms

3-Pyrrolidineaceticacid,4-(1-methylethyl)-,(3R-trans)-(9CI)

Origin of Product

United States

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